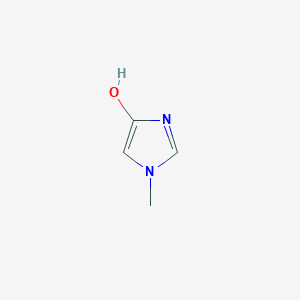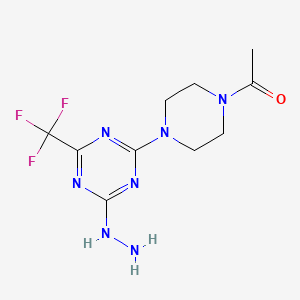
2-Hydrazino-4-(4-acetylpiperazin-1-yl)-6-trifluoromethyl-s-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Acetylpiperazin-1-yl-6-(Trifluoromethyl)-1,3,5-Triazin-2-Yl]Hydrazine: is a complex organic compound that features a piperazine ring, a trifluoromethyl group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Acetylpiperazin-1-yl-6-(Trifluoromethyl)-1,3,5-Triazin-2-Yl]Hydrazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group onto the triazine ring.
Hydrazine Addition: The final step involves the addition of hydrazine to the triazine ring, forming the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of various reduced derivatives.
Substitution: The trifluoromethyl group can be substituted under specific conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a range of substituted triazine compounds .
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition:
Medicine:
Anticancer Agents: The compound has shown promise as a potential anticancer agent due to its ability to inhibit specific molecular targets involved in cancer progression.
Industry:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and molecular targets. For example, it can inhibit c-Met kinase, a key player in various signaling pathways involved in cell growth and differentiation . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
[4-(4-Substituted Piperazin-1-yl)Benzylidene]Hydrazine Carboxamides: These compounds share a similar piperazine and hydrazine structure but differ in their substituents.
3,5,7-Trisubstituted Quinolines: These compounds also feature trifluoromethyl groups and have shown potent kinase inhibition properties.
Uniqueness: The unique combination of a piperazine ring, a trifluoromethyl group, and a triazine ring in [4-(4-Acetylpiperazin-1-yl-6-(Trifluoromethyl)-1,3,5-Triazin-2-Yl]Hydrazine provides it with distinct chemical and biological properties. Its ability to inhibit specific molecular targets with high selectivity makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
58892-46-9 |
|---|---|
Molecular Formula |
C10H14F3N7O |
Molecular Weight |
305.26 g/mol |
IUPAC Name |
1-[4-[4-hydrazinyl-6-(trifluoromethyl)-1,3,5-triazin-2-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C10H14F3N7O/c1-6(21)19-2-4-20(5-3-19)9-16-7(10(11,12)13)15-8(17-9)18-14/h2-5,14H2,1H3,(H,15,16,17,18) |
InChI Key |
BXKIGIOXWXCDMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=NC(=N2)NN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12829028.png)
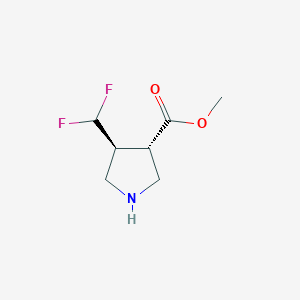
![Bis(benzo[b]thiophen-3-yl)dimethylsilane](/img/structure/B12829042.png)

![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde](/img/structure/B12829063.png)
![N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5'-phosphate](/img/structure/B12829066.png)


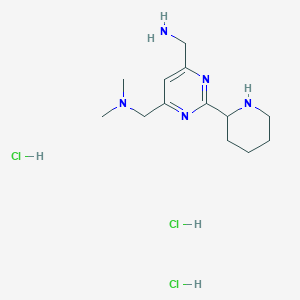
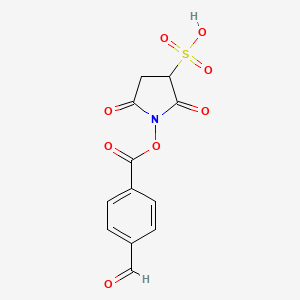

![3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B12829102.png)
